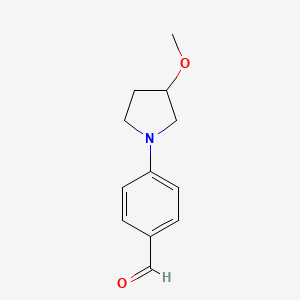

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde

Description

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring substituted with a methoxy group at the 3-position. This compound is structurally characterized by a benzaldehyde core linked to a nitrogen-containing heterocycle (pyrrolidine), which introduces both steric and electronic modifications. Such derivatives are often employed as intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c1-15-12-6-7-13(8-12)11-4-2-10(9-14)3-5-11/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

IIGKEIPBKUUMRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with 3-methoxypyrrolidine under specific reaction conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of benzaldehyde derivatives are heavily influenced by substituents on the aromatic ring and the nature of the heterocyclic moiety. Below is a comparative analysis with key analogs:

4-(N,N-Dimethylamino)benzaldehyde (7a)

- Substituent: N,N-Dimethylamino group.

- Key Differences: The dimethylamino group is strongly electron-donating, enhancing resonance effects on the benzaldehyde core. This compound is utilized in synthesizing cyanine dyes (e.g., indolo[2,3-b]thiopyrylium derivatives) with applications in photodynamic therapy .

- Synthesis Yield: 78% under refluxing methanol conditions .

4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde

- Substituent : Piperazine ring with a 4-fluorophenyl group.

- Key Differences: The piperazine ring increases molecular bulk and basicity compared to pyrrolidine. This derivative is a precursor in acetylcholinesterase (AChE) inhibitors, highlighting its role in neurodegenerative disease research .

4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde

- Substituent : Piperazine ring with a methylsulphonyl group.

- Key Differences: The sulphonyl group enhances solubility in polar solvents and may improve bioavailability. This compound is used to synthesize thiazole-piperazine derivatives with antinociceptive (pain-relieving) effects .

4-[18F]Fluorobenzaldehyde

- Substituent : Fluorine-18 radiolabel.

- Key Differences : The radioactive isotope enables applications in positron emission tomography (PET) imaging. It serves as a coupling partner in radiopharmaceuticals, achieving a 76% radiolabeling yield .

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde is a chemical compound recognized for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- IUPAC Name : 4-(3-methoxypyrrolidin-1-yl)benzaldehyde

- Canonical SMILES : COC1CCN(C1)C2=CC=C(C=C2)C=O

Synthesis Methods

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-methoxypyrrolidine. This reaction can be optimized under specific conditions to yield high purity and yield of the desired compound.

The biological activity of this compound is primarily attributed to its structural features:

- The pyrrolidine ring can act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets.

- The aldehyde group may participate in nucleophilic reactions, potentially leading to the formation of more complex bioactive molecules.

Antimicrobial Properties

Research indicates that 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be ≤0.25 µg/mL for certain derivatives .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | ≤0.25 |

| Staphylococcus aureus | ≤0.5 |

| Escherichia coli | >200 |

Anticancer Properties

Preliminary investigations suggest potential anticancer activity. Compounds structurally related to 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde have shown cytotoxic effects on various cancer cell lines. For instance, derivatives were tested for their ability to induce apoptosis in human cancer cells, demonstrating IC50 values ranging from 5 to 15 µM.

Study on Antimicrobial Efficacy

A recent study screened a library of compounds, including 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde, against a panel of bacterial pathogens. The results indicated that while the compound was effective against Gram-positive bacteria, it exhibited no activity against Gram-negative strains such as Pseudomonas aeruginosa or Klebsiella pneumoniae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.